1,3,6,8-Pyrenetetrasulfonic acid

Description

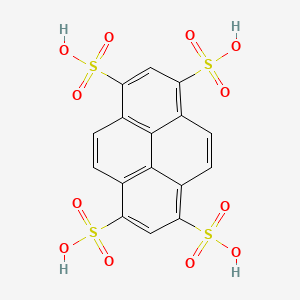

Structure

3D Structure

Properties

IUPAC Name |

pyrene-1,3,6,8-tetrasulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H10O12S4/c17-29(18,19)11-5-13(31(23,24)25)9-3-4-10-14(32(26,27)28)6-12(30(20,21)22)8-2-1-7(11)15(9)16(8)10/h1-6H,(H,17,18,19)(H,20,21,22)(H,23,24,25)(H,26,27,28) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZLSHVQVNDDHDQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C3C(=C(C=C2S(=O)(=O)O)S(=O)(=O)O)C=CC4=C(C=C(C1=C43)S(=O)(=O)O)S(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H10O12S4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

59572-10-0 (tetra-hydrochloride salt), 63468-96-2 (calcium[1:2] salt) | |

| Record name | 1,3,6,8-Pyrene tetrasulfonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006528536 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID5044310 | |

| Record name | 1,3,6,8-Pyrenetetrasulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5044310 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

522.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Water or Solvent Wet Solid | |

| Record name | 1,3,6,8-Pyrenetetrasulfonic acid | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

6528-53-6 | |

| Record name | 1,3,6,8-Pyrenetetrasulfonic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6528-53-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3,6,8-Pyrene tetrasulfonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006528536 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3,6,8-Pyrenetetrasulfonic acid | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,3,6,8-Pyrenetetrasulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5044310 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Pyrene-1,3,6,8-tetrasulphonic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.749 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,3,6,8-PYRENETETRASULFONIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CEZ11T634X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to 1,3,6,8-Pyrenetetrasulfonic Acid (CAS 6528-53-6)

This technical guide provides a comprehensive overview of this compound, a versatile fluorescent probe with significant applications in scientific research. This document covers its chemical and physical properties, synthesis protocols, experimental applications, and safety information.

Chemical and Physical Properties

This compound is a highly water-soluble, fluorescent dye. It is most commonly available as its tetrasodium (B8768297) salt (CAS 59572-10-0), which is often used for its stability and solubility. The sulfonic acid groups are strong acids, making the compound highly soluble in aqueous solutions.

Table 1: General Properties

| Property | Value | Reference |

| CAS Number | 6528-53-6 (Acid form) | [1][2][3][4][5] |

| CAS Number | 59572-10-0 (Tetrasodium salt) | [6][7][8] |

| Molecular Formula | C₁₆H₁₀O₁₂S₄ | [1][9] |

| Molecular Weight | 522.51 g/mol | [1][9] |

| Appearance | Yellow-green crystalline powder | [10] |

Table 2: Spectral Properties of the Tetrasodium Salt

| Property | Value | Reference |

| Excitation Wavelength (λex) | 375 nm (in water) | |

| Emission Wavelength (λem) | 404 nm (in water) | |

| UV/Vis Absorption Maxima (λmax) | 236, 245, 273, 284, 375 nm | [11] |

| Fluorescence Quantum Yield | 0.54 (in aqueous solution) | [12] |

Table 3: Solubility Data for the Tetrasodium Salt Hydrate

| Solvent | Solubility | Reference |

| Water | Soluble | [10][13] |

| PBS (pH 7.2) | ~10 mg/mL | [11] |

| DMSO | ~0.5 mg/mL | [11] |

Synthesis of this compound Tetrasodium Salt

The synthesis of this compound tetrasodium salt is typically achieved through the sulfonation of pyrene (B120774). Different methods have been reported, with variations in the sulfonating agent and reaction conditions.

Synthesis via Sulfonation with Fuming Sulfuric Acid

A common method involves the direct sulfonation of pyrene using fuming sulfuric acid (oleum).[14]

Experimental Protocol:

-

Dissolve pyrene (1.01 g, 5 mmol) in nitrobenzene (B124822) (20 mL).

-

Add 3.5 mL of 50% fuming sulfuric acid in batches to the solution while stirring.

-

Maintain the reaction mixture at 30°C for 6 hours with continuous stirring.

-

Increase the temperature to 60°C and continue stirring at a high speed for 12 hours until a greenish-yellow precipitate forms.

-

Pour the resulting mixture into ice water.

-

Neutralize the mixture by slowly adding a slurry of calcium hydroxide (B78521), followed by filtration.

-

Add sodium carbonate to the filtrate to precipitate calcium carbonate.

-

Filter the mixture and concentrate the filtrate to obtain the tetrasodium salt.

Synthesis using Liquid Sulfur Trioxide

An alternative method utilizes liquid sulfur trioxide as the sulfonating agent in a dichloroethane solvent system.[12]

Experimental Protocol:

-

Dissolve pyrene in dichloroethane in a three-necked flask (mass ratio of pyrene to dichloroethane is 1:4 to 1:6) and heat to 70-80°C with stirring until fully dissolved.

-

Use liquid sulfur trioxide for the sulfonation reaction.

-

Add the resulting mixture to ice water to dissolve and separate the layers, yielding a this compound solution.

-

Add the acid solution dropwise to a sodium hydroxide solution until the pH of the mixture reaches 7.

-

Condense the mixture and add ethanol (B145695) to precipitate the this compound tetrasodium salt.

Experimental Applications and Protocols

This compound and its tetrasodium salt are widely used as fluorescent probes due to their high fluorescence quantum yield and sensitivity to the local environment.

Fluorescent pH Indicator

The fluorescence emission of this compound tetrasodium salt is pH-dependent, making it a valuable tool for measuring pH in various systems, including intracellular environments. It exhibits blue fluorescence in acidic solutions and green fluorescence in more basic conditions.[15]

Principle of pH Sensing:

The change in fluorescence is due to the protonation and deprotonation of the sulfonate groups, which alters the electronic structure of the pyrene core and consequently its fluorescence properties.

Experimental Protocol for Intracellular pH Measurement (General):

-

Prepare a stock solution of this compound tetrasodium salt in a suitable buffer (e.g., PBS).

-

Load cells with the fluorescent probe by incubation. The loading concentration and time will depend on the cell type and experimental conditions.

-

Wash the cells to remove the excess probe.

-

Excite the probe at its excitation wavelength (around 375 nm) and measure the fluorescence emission at two wavelengths corresponding to the acidic (blue) and basic (green) forms.

-

The ratio of the fluorescence intensities at the two emission wavelengths can be used to determine the intracellular pH by comparing it to a standard calibration curve.

Fluorescent Tracer in Industrial and Agricultural Applications

Due to its high water solubility, photostability, and strong fluorescence, this compound tetrasodium salt is used as a tracer in various applications.

-

Industrial Water Systems: It is used to monitor and control water treatment programs in cooling towers, boilers, and other industrial water systems.[12][16] Its concentration can be easily monitored in real-time using fluorometers.

-

Agricultural Sprays: It serves as a tracer dye to evaluate the deposition and drift of agricultural sprays.[17][18] It is relatively stable in sunlight compared to other fluorescent dyes.

Experimental Protocol for Agricultural Spray Analysis:

-

Prepare a spray solution containing a known concentration of this compound tetrasodium salt.

-

Apply the spray to the target area (e.g., plants, artificial collectors).

-

After application, collect samples from the target surfaces.

-

Extract the dye from the samples using a suitable solvent. A 10% isopropyl alcohol solution has been shown to provide maximum recovery.[17][18]

-

Measure the fluorescence of the extract using a fluorometer.

-

Quantify the amount of spray deposition by comparing the fluorescence of the samples to a standard curve of known concentrations.

Other Applications

-

Anti-counterfeiting Inks: Its fluorescent properties make it suitable for use in invisible inks that are only visible under UV light.[14][19]

-

Substrate for Lipase (B570770) Activity: It can be used in water-in-oil-in-water emulsions as a substrate to study lipase activity.

-

Stabilizing Agent for Protein Crystallization: It has been used to stabilize intermolecular interactions to facilitate the crystallization of proteins.[20]

Safety and Handling

This compound and its salts should be handled with appropriate safety precautions.

Table 4: Hazard Identification

| Hazard Statement | Description | Reference |

| H315 | Causes skin irritation | [1][21] |

| H319 | Causes serious eye irritation | [1][6][21] |

| H335 | May cause respiratory irritation | [1][21] |

Recommended Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear safety glasses with side-shields or goggles.[22][23]

-

Skin Protection: Wear protective gloves and clothing to prevent skin exposure.[22][23]

-

Respiratory Protection: In case of dust formation, use a suitable dust mask.

Handling and Storage:

-

Protect from light and moisture.

-

Handle in accordance with good industrial hygiene and safety practices.[23]

Conclusion

This compound is a highly versatile and valuable tool for researchers across various disciplines. Its strong fluorescence, water solubility, and pH sensitivity make it an excellent probe for a wide range of applications, from fundamental cell biology to industrial and environmental monitoring. Proper understanding of its properties, synthesis, and handling is crucial for its effective and safe utilization in research and development.

References

- 1. This compound | C16H10O12S4 | CID 81017 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. watson-int.com [watson-int.com]

- 3. 1,3,6,8-Pyrenetetrasulphonic acid | 6528-53-6 [chemicalbook.com]

- 4. warshel.com [warshel.com]

- 5. pyrene-1,3,6,8-tetrasulphonic acid | CAS#:6528-53-6 | Chemsrc [chemsrc.com]

- 6. chemos.de [chemos.de]

- 7. scbt.com [scbt.com]

- 8. This compound TETRASODIUM SALT | 59572-10-0 [chemicalbook.com]

- 9. Substance Registry Services | US EPA [cdxapps.epa.gov]

- 10. Pyranine [bionity.com]

- 11. cdn.caymanchem.com [cdn.caymanchem.com]

- 12. CN104788349A - Preparation method of fluorescent tracer this compound tetrasodium salt - Google Patents [patents.google.com]

- 13. Pyranine - Wikipedia [en.wikipedia.org]

- 14. A facile synthesis of 1,3,6,8-pyrenesulfonic acid tetrasodium salt as a hydrosoluble fluorescent ink for anti-counterfeiting applications - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Buy this compound | 6528-53-6 [smolecule.com]

- 16. Fluorescent Tracing in Cooling Water Systems | White Paper | Pyxis Lab® [pyxis-lab.com]

- 17. ars.usda.gov [ars.usda.gov]

- 18. Evaluation of 1, 3, 6, 8-Pyrene Tetra Sulfonic Acid Tetra Sodium Salt (PTSA) as an Agricultural Spray Tracer Dye [elibrary.asabe.org]

- 19. Preparation of 1, 3, 6, 8-Pyrenesulfonic Acid Tetrasodium Salt Dye-Doped Silica Nanoparticles and Their Application in Water-Based Anti-Counterfeit Ink - PMC [pmc.ncbi.nlm.nih.gov]

- 20. This compound (sodium salt hydrate)|Cas# 1771776-02-3 [glpbio.cn]

- 21. dcfinechemicals.com [dcfinechemicals.com]

- 22. echemi.com [echemi.com]

- 23. fishersci.nl [fishersci.nl]

An In-depth Technical Guide to the Fluorescence Mechanism of 1,3,6,8-Pyrenetetrasulfonic Acid (Pyranine)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core fluorescence mechanism of 1,3,6,8-pyrenetetrasulfonic acid, commonly known as pyranine (B1669890) or HPTS (8-hydroxypyrene-1,3,6-trisulfonic acid). It is tailored for researchers, scientists, and professionals in drug development who utilize fluorescent probes for pH sensing and characterization of microenvironments. This document delves into the photophysical principles, presents quantitative data, outlines detailed experimental protocols, and provides visual diagrams to elucidate key processes.

Core Fluorescence Mechanism: A Tale of Two States

The fluorescence of pyranine is intrinsically linked to its molecular structure and the surrounding chemical environment, most notably the pH. The underlying principle is a phenomenon known as Excited-State Proton Transfer (ESPT) .

Pyranine can exist in two forms: a protonated form (ROH) and a deprotonated form (RO⁻). The key to its utility as a pH indicator lies in the significant difference in the acidity constant (pKa) between its electronic ground state and its first excited state.[1][2]

-

Ground State (S₀): In the ground state, pyranine has a pKa of approximately 7.2 to 7.7.[3] This means that in solutions with a pH below this value, the protonated form (ROH) predominates, while in solutions with a pH above this pKa, the deprotonated form (RO⁻) is more abundant.

-

Excited State (S₁): Upon photoexcitation, the pyranine molecule becomes significantly more acidic, and its pKa drops dramatically to about 0.4.[1][2]

This substantial change in acidity in the excited state drives the ESPT process. When the protonated form (ROH) absorbs a photon and transitions to the excited state (ROH), the proton on the hydroxyl group rapidly dissociates, even in acidic or neutral solutions, to form the excited deprotonated species (RO⁻). This transfer typically occurs to a nearby proton acceptor, such as a water molecule.[1][2] The ESPT in water is an extremely fast process, with a lifetime of about 110 picoseconds.[1][2]

The protonated and deprotonated forms of pyranine have distinct absorption and emission spectra, which is the basis for its use in ratiometric fluorescence measurements.[1][2]

-

Protonated Form (ROH): Absorbs light maximally at approximately 400-405 nm and, if it were to emit before proton transfer, would fluoresce at around 440-445 nm.[1][2]

-

Deprotonated Form (RO⁻): Absorbs light maximally at around 450-460 nm and fluoresces at approximately 510 nm.[1][3]

Because the ESPT is so efficient in aqueous environments, emission is almost exclusively from the deprotonated form (RO⁻*) at ~510 nm, regardless of whether the initial excitation was of the ROH or RO⁻ form.[1] This unique property allows for ratiometric pH sensing by exciting the molecule at two different wavelengths (one for the protonated form and one for the deprotonated form) and measuring the ratio of the fluorescence intensities at a single emission wavelength.[4][5]

The entire process can be visualized using a Förster cycle , which thermodynamically describes the relationship between the ground and excited state acid-base equilibria.

Factors Influencing Fluorescence

Several factors beyond pH can influence the fluorescence of pyranine:

-

Solvent: In environments that are poor proton acceptors, such as methanol, the ESPT process is hindered. In such cases, emission from the excited protonated form (ROH*) at ~440 nm can be observed, with a longer fluorescence lifetime of about 5.4 nanoseconds.[1][2]

-

Ionic Strength: The pKa of pyranine is sensitive to the ionic strength of the surrounding medium.[1][2][6] The presence of salts can shift the pKa, which needs to be considered for accurate pH measurements.[6]

-

Quenching: The fluorescence of pyranine can be quenched by various molecules through different mechanisms. Both static and dynamic quenching have been observed. For instance, nicotinic acid is a strong quencher, while tryptophan is a moderate quencher and phenylalanine is a weak quencher.[7][8] Single-walled carbon nanotubes have also been shown to quench pyranine fluorescence via a static mechanism.[9]

Quantitative Data Summary

The photophysical and chemical properties of pyranine are summarized in the tables below for easy comparison.

Table 1: Photophysical Properties of Pyranine (HPTS)

| Property | Protonated Form (ROH) | Deprotonated Form (RO⁻) | Reference(s) |

| Absorption Maximum (λ_abs) | ~400-405 nm | ~450-460 nm | [1][2] |

| Emission Maximum (λ_em) | ~440-445 nm (in non-ESPT favoring solvents) | ~510-515 nm | [1][2][10] |

| Fluorescence Quantum Yield | - | >0.75 | [11] |

| Fluorescence Lifetime (τ) | ~5.4 ns (in methanol) | - | [1][2] |

| ESPT Lifetime | ~110 ps (in water) | - | [1][2] |

Table 2: Acidity Constants (pKa) of Pyranine (HPTS)

| State | pKa Value | Conditions | Reference(s) |

| Ground State (S₀) | ~7.2 - 7.7 | Aqueous solution | [3][12] |

| Excited State (S₁) | ~0.4 | Aqueous solution | [1][2] |

Experimental Protocols

This section provides detailed methodologies for key experiments involving pyranine.

Ratiometric pH Measurement

This protocol describes how to measure pH using the ratiometric properties of pyranine.

Materials:

-

Pyranine (HPTS) stock solution (e.g., 1 mM in deionized water)

-

Buffers of known pH values for calibration (e.g., a series of phosphate (B84403) or citrate (B86180) buffers spanning the desired pH range)

-

Fluorometer with dual excitation wavelength capabilities

-

Quartz cuvettes

-

Sample solutions of unknown pH

Procedure:

-

Preparation of Calibration Standards:

-

Prepare a series of solutions with known pH values using the standard buffers.

-

Add a small, constant amount of the pyranine stock solution to each buffer to achieve a final concentration in the low micromolar range (e.g., 1-10 µM). Ensure the final concentration is identical across all standards.

-

-

Instrument Setup:

-

Set the emission wavelength of the fluorometer to 510 nm.

-

Set the excitation wavelengths to 450 nm (for the deprotonated form) and 405 nm (for the protonated form).

-

Set appropriate excitation and emission slit widths (e.g., 3-5 nm).[13]

-

-

Measurement of Calibration Curve:

-

For each calibration standard, measure the fluorescence intensity at 510 nm with excitation at 450 nm (I₄₅₀).

-

For the same standard, measure the fluorescence intensity at 510 nm with excitation at 405 nm (I₄₀₅).

-

Calculate the ratio of the intensities (Ratio = I₄₅₀ / I₄₀₅) for each known pH.

-

Plot the calculated ratio as a function of pH to generate a calibration curve.

-

-

Measurement of Unknown Samples:

-

Prepare the unknown sample by adding the same final concentration of pyranine as used for the calibration standards.

-

Measure the fluorescence intensities I₄₅₀ and I₄₀₅ for the unknown sample.

-

Calculate the intensity ratio.

-

Determine the pH of the unknown sample by interpolating its ratio on the calibration curve.

-

Note: For cellular applications, in situ calibration is crucial for accurate pH measurements, as the microenvironment within organelles can affect the dye's properties.[14]

Determination of Ground-State pKa

This protocol outlines the determination of the ground-state pKa of pyranine using fluorescence spectroscopy.

Materials:

-

Pyranine (HPTS) stock solution

-

A series of buffers covering a wide pH range (e.g., pH 4 to 10)

-

Fluorometer

-

pH meter

Procedure:

-

Sample Preparation:

-

Prepare a series of samples with varying pH values using the buffers.

-

Add a constant amount of pyranine to each sample.

-

-

Fluorescence Measurement:

-

Set the emission wavelength to 510 nm.

-

Scan the excitation spectrum from approximately 350 nm to 500 nm for each sample.

-

Alternatively, measure the fluorescence intensity at 510 nm with excitation at 450 nm for each sample.

-

-

Data Analysis:

-

From the excitation spectra, determine the ratio of the fluorescence intensity at 450 nm to that at 405 nm for each pH.

-

Plot this ratio against the measured pH of each solution.

-

Fit the data to the Henderson-Hasselbalch equation or a sigmoidal curve. The pH at the inflection point of the curve corresponds to the pKa.

-

Mandatory Visualizations

The following diagrams, created using the DOT language, illustrate the core mechanisms and workflows discussed.

Caption: Förster cycle and ESPT mechanism of pyranine.

Caption: Experimental workflow for ratiometric pH measurement.

Caption: Mechanisms of fluorescence quenching.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. The Dual Use of the Pyranine (HPTS) Fluorescent Probe: A Ground-State pH Indicator and an Excited-State Proton Transfer Probe - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. medchemexpress.com [medchemexpress.com]

- 5. arxiv.org [arxiv.org]

- 6. pH determination by pyranine: medium-related artifacts and their correction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Pyranine Fluorescence Quenching for the Characterization of Solutions [scirp.org]

- 8. researchgate.net [researchgate.net]

- 9. redalyc.org [redalyc.org]

- 10. researchgate.net [researchgate.net]

- 11. Highly Sensitive Fluorescent pH Microsensors Based on the Ratiometric Dye Pyranine Immobilized on Silica Microparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. parkplanning.nps.gov [parkplanning.nps.gov]

- 14. pnas.org [pnas.org]

1,3,6,8-Pyrenetetrasulfonic acid chemical structure and properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3,6,8-Pyrenetetrasulfonic acid (PTSA) is a highly water-soluble, fluorescent aromatic compound. Due to its unique photophysical properties, it has garnered significant attention in various scientific and industrial fields. This guide provides a comprehensive overview of its chemical structure, physicochemical properties, and key applications, with a focus on its utility in research and development. The information is presented to be a valuable resource for professionals in drug development, cellular biology, and analytical chemistry.

Chemical Structure and Identification

PTSA is a derivative of pyrene (B120774), a polycyclic aromatic hydrocarbon, characterized by the presence of four sulfonic acid groups attached to the pyrene core at the 1, 3, 6, and 8 positions. These sulfonic acid groups are strong acids and are typically ionized at physiological pH, rendering the molecule highly soluble in aqueous solutions. The most commonly used form of this compound is its tetrasodium (B8768297) salt.

Physicochemical Properties

The physicochemical properties of this compound and its common tetrasodium salt are summarized in the tables below. These properties are crucial for its application as a fluorescent probe and tracer.

Table 1: General and Physical Properties

| Property | This compound | This compound Tetrasodium Salt | Reference(s) |

| Molecular Formula | C₁₆H₁₀O₁₂S₄ | C₁₆H₆Na₄O₁₂S₄ | [1] |

| Molecular Weight | 522.51 g/mol | 610.43 g/mol (anhydrous basis) | [1] |

| CAS Number | 6528-53-6 | 59572-10-0 | [1] |

| Appearance | Water or Solvent Wet Solid | Light yellow to yellow-orange powder/crystals | [1] |

| Solubility | High in water | Soluble in water | [2] |

| pH | - | 4.5 - 8.5 (for 10% solution) | |

| Stability | Stable under normal conditions | Stable under normal conditions.[3] | [3] |

Table 2: Fluorescence Properties

| Property | Value | Reference(s) |

| Excitation Maximum (λex) | ~375 nm in water | [4] |

| Emission Maximum (λem) | ~404 nm in water | [4] |

| Fluorescence Quantum Yield | Up to 0.64 in aqueous solution | [5] |

| Fluorescence Behavior | Emits blue light in acidic conditions and green light in basic environments.[5] | [5] |

Experimental Protocols

Detailed methodologies for key experiments involving this compound are provided below.

Synthesis of this compound Tetrasodium Salt

A one-step sulfonating reaction is a common and relatively eco-friendly method for the synthesis of PTSA.[2][6]

Materials:

-

Pyrene

-

Fuming sulfuric acid (50%)

-

Ice water

-

Calcium hydroxide (B78521) slurry

-

Sodium carbonate

-

n-Butanol

-

Saturated sodium chloride solution

Procedure:

-

Dissolve pyrene (1.01 g, 5 mmol) in nitrobenzene (20 mL).

-

Slowly add 3.5 mL of 50% fuming sulfuric acid to the pyrene solution in batches while stirring at 30°C for 6 hours.[6]

-

Increase the temperature to 60°C and continue stirring at high speed for 12 hours until a greenish-yellow precipitate forms.[6]

-

Pour the reaction mixture into ice water.[6]

-

Neutralize the mixture by slowly adding calcium hydroxide slurry, followed by filtration.[6]

-

Add sodium carbonate to the filtrate.

-

Extract the nitrobenzene completely from the mixture using n-butanol.[6]

-

The remaining aqueous layer is concentrated using a rotary evaporator at 60-80°C.[6]

-

The crude product is purified by recrystallization from a saturated sodium chloride solution to yield the final product as a yellow crystalline solid.[6]

General Protocol for Intracellular pH Measurement

Materials:

-

This compound tetrasodium salt

-

Cell culture medium

-

Phosphate-buffered saline (PBS)

-

Calibration buffers of known pH (e.g., pH 5.5, 6.0, 6.5, 7.0, 7.5)

-

Nigericin (a proton ionophore)

-

Cultured cells on coverslips or in a microplate

-

Fluorescence microscope or plate reader with appropriate filters

Procedure:

-

Stock Solution Preparation: Prepare a stock solution of PTSA in sterile water or a suitable buffer.

-

Cell Loading:

-

Culture cells to the desired confluency.

-

Remove the culture medium and wash the cells with PBS.

-

Incubate the cells with a working solution of PTSA in serum-free medium. The optimal concentration and incubation time need to be determined empirically for each cell type.

-

After incubation, wash the cells with PBS to remove the extracellular dye.

-

-

Fluorescence Measurement:

-

Acquire fluorescence images or readings using two different excitation or emission wavelengths corresponding to the pH-sensitive spectral shifts of PTSA.

-

-

Calibration:

-

To generate a pH calibration curve, treat the loaded cells with calibration buffers of known pH containing nigericin. Nigericin equilibrates the intracellular and extracellular pH.

-

Measure the fluorescence ratio at each pH value.

-

Plot the fluorescence ratio against the corresponding pH to create a calibration curve.

-

-

Data Analysis:

-

Determine the fluorescence ratio of the experimental samples.

-

Use the calibration curve to convert the fluorescence ratios to intracellular pH values.

-

General Protocol for Lipase (B570770) Activity Assay

PTSA can be used as a substrate for lipase activity studies.[5] A generic protocol for a fluorescence-based lipase assay using a pyrene-derivative substrate is outlined below. The principle is that the non-fluorescent or weakly fluorescent esterified pyrene derivative is hydrolyzed by lipase, releasing the highly fluorescent pyrene molecule.

Materials:

-

This compound-based lipase substrate (requires synthesis of a suitable ester)

-

Lipase enzyme solution (and a heat-inactivated control)

-

Assay buffer (e.g., Tris-HCl or phosphate (B84403) buffer at optimal pH for the lipase)

-

96-well black microplate

-

Fluorescence microplate reader

Procedure:

-

Substrate Preparation: Prepare a stock solution of the PTSA-based lipase substrate in a suitable organic solvent and then dilute it in the assay buffer to the desired working concentration.

-

Assay Setup:

-

Pipette the assay buffer into the wells of the microplate.

-

Add the lipase solution to the sample wells and an equal volume of buffer or heat-inactivated enzyme to the control wells.

-

-

Reaction Initiation: Add the substrate solution to all wells to start the reaction.

-

Fluorescence Measurement: Immediately begin monitoring the increase in fluorescence intensity over time using the appropriate excitation and emission wavelengths for the released fluorescent product.

-

Data Analysis:

-

Calculate the rate of the reaction (change in fluorescence per unit time) for both the sample and control wells.

-

Subtract the rate of the control from the sample to determine the lipase-specific activity.

-

Key Applications and Logical Workflows

Fluorescent pH Indicator

PTSA's pH-dependent fluorescence makes it a valuable tool for measuring pH in various environments, including intracellular compartments.[5] In acidic conditions, it exhibits blue fluorescence, which shifts to green in more basic environments.[5] This property allows for ratiometric pH measurements, providing more accurate results by minimizing the effects of probe concentration, photobleaching, and instrumental variations.

Fluorescent Tracer

Due to its high water solubility, strong fluorescence, and stability, PTSA is widely used as a fluorescent tracer in various applications, including biological research for tracking and imaging purposes.[5]

Substrate for Enzyme Activity Assays

As mentioned, PTSA can serve as a substrate for lipase enzymes, enabling the study of their activity and function.[5]

Biocompatibility and Toxicity

Limited specific toxicological data for this compound is available in publicly accessible databases.[7][8] However, its high water solubility and the nature of sulfonic acid groups generally suggest lower toxicity compared to its parent hydrocarbon, pyrene. Some studies on sulfonated polymers suggest that sulfonation can improve biocompatibility.[2][9][10] As with any chemical, it should be handled with appropriate laboratory safety precautions. For in-vitro and in-vivo studies, it is crucial to perform specific toxicity and biocompatibility assessments for the intended application and cell or animal model.

Conclusion

This compound is a versatile and valuable tool for researchers in various fields, particularly in drug development and cell biology. Its strong, pH-sensitive fluorescence, high water solubility, and stability make it an excellent candidate for use as a fluorescent pH indicator and tracer. While detailed, standardized protocols for some of its more specialized research applications are still emerging, the foundational information and general methodologies provided in this guide offer a solid starting point for its integration into experimental workflows. Further research into its biocompatibility and potential interactions with cellular components will undoubtedly expand its utility in the future.

References

- 1. This compound | C16H10O12S4 | CID 81017 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. pyxis-lab.com [pyxis-lab.com]

- 4. Simultaneous pH Measurement in Endocytic and Cytosolic Compartments in Living Cells using Confocal Microscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medium.com [medium.com]

- 6. gentaurpdf.com [gentaurpdf.com]

- 7. echemi.com [echemi.com]

- 8. fishersci.com [fishersci.com]

- 9. Sulfonated Polyether Ketone Membranes Embedded with Nalidixic Acid-An Emerging Controlled Drug Releaser - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

A Comprehensive Technical Guide to 1,3,6,8-Pyrenetetrasulfonic Acid and its Applications

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of 1,3,6,8-pyrenetetrasulfonic acid, a highly versatile fluorescent probe. This guide will delve into its nomenclature, physicochemical properties, and detailed experimental protocols for its principal applications in research and development. Particular focus is placed on its use as a pH indicator in model membrane systems and for intracellular pH measurements, as well as its role as a fluorescent tracer in industrial applications.

Nomenclature and Synonyms

This compound is a water-soluble pyrene (B120774) derivative. Due to its four sulfonate groups, it is highly soluble in aqueous solutions.[1] It is most commonly available and utilized in its tetrasodium (B8768297) salt form. A comprehensive list of its synonyms, IUPAC names, and common abbreviations found in the literature is provided in Table 1. The Chemical Abstracts Service (CAS) numbers are crucial for unambiguous identification.

Table 1: Synonyms and Identifiers for this compound and its Salts

| Identifier Type | This compound | This compound Tetrasodium Salt |

| IUPAC Name | Pyrene-1,3,6,8-tetrasulfonic acid | Tetrasodium pyrene-1,3,6,8-tetrasulfonate |

| CAS Number | 6528-53-6 | 59572-10-0 |

| Common Abbreviations | HPTS (8-Hydroxypyrene-1,3,6-trisulfonic acid is also often abbreviated as HPTS, which can be a source of confusion) | PTSA, HPTS, Pyranine (B1669890), PTS, P4S |

| Other Synonyms | - | Tetrasodium 1,3,6,8-pyrenetetrasulfonate, Trasar 23299 |

| Molecular Formula | C₁₆H₁₀O₁₂S₄ | C₁₆H₆Na₄O₁₂S₄ |

| Molecular Weight | 522.50 g/mol | 610.43 g/mol |

Physicochemical and Spectroscopic Properties

The utility of this compound and its salts stems from their distinct fluorescence properties, which are sensitive to the local chemical environment, most notably pH. The protonated and deprotonated forms of the molecule exhibit different excitation and emission spectra.[2] This ratiometric behavior allows for quantitative measurements of pH independent of the probe's concentration.[3] Key spectroscopic properties are summarized in Table 2.

Table 2: Spectroscopic Properties of this compound (Pyranine/HPTS)

| Property | Value | Conditions |

| Excitation Maximum (Protonated) | ~405 nm | Acidic pH |

| Excitation Maximum (Deprotonated) | ~450-460 nm | Basic pH |

| Emission Maximum | ~510 nm | - |

| Isosbestic Point | ~415 nm | - |

| pKa | ~7.2 - 7.8 | In solution, can be influenced by the local environment |

Experimental Protocols

This section provides detailed methodologies for key applications of this compound (referred to as HPTS/Pyranine for brevity in the protocols).

Measurement of Intra-liposomal pH using HPTS

This protocol describes the encapsulation of HPTS within liposomes and the subsequent measurement of the internal pH. This is a common assay in drug delivery research to study the stability of liposomal formulations and the effects of various compounds on membrane integrity and proton gradients.

Materials:

-

Lipid mixture (e.g., DSPC, cholesterol, DSPE-PEG)

-

HPTS (tetrasodium salt)

-

Chloroform and Methanol

-

Hydration buffer (e.g., 10 mM HEPES, 150 mM NaCl, pH 7.4)

-

External buffer (of desired pH values for calibration)

-

Size-exclusion chromatography column (e.g., Sephadex G-50)

-

Fluorometer with excitation and emission wavelength selection

Procedure:

-

Liposome Preparation (Thin-Film Hydration Method):

-

Dissolve the desired lipid mixture in a chloroform/methanol solution in a round-bottom flask.

-

Evaporate the organic solvent using a rotary evaporator to form a thin lipid film on the flask wall.

-

Further dry the film under vacuum for at least 2 hours to remove residual solvent.

-

Hydrate the lipid film with a solution of HPTS in the hydration buffer (e.g., 50-100 mM HPTS). The hydration is typically performed above the phase transition temperature of the lipids.

-

The resulting multilamellar vesicles (MLVs) can be downsized to unilamellar vesicles (LUVs) by extrusion through polycarbonate membranes of a defined pore size (e.g., 100 nm).

-

-

Removal of External HPTS:

-

Separate the HPTS-containing liposomes from the unencapsulated, external HPTS using a size-exclusion chromatography column equilibrated with the external buffer. The liposomes will elute in the void volume.

-

-

pH Calibration Curve:

-

Prepare a series of buffers with known pH values (e.g., from pH 5.5 to 8.5).

-

For each pH standard, add a small aliquot of the HPTS-liposome suspension to the buffer.

-

To equilibrate the internal and external pH, add a protonophore (e.g., nigericin (B1684572) or FCCP).

-

Measure the fluorescence intensity at the emission maximum (~510 nm) while exciting at the two excitation maxima (~405 nm and ~450 nm).

-

Calculate the ratio of the fluorescence intensities (I₄₅₀/I₄₀₅).

-

Plot the fluorescence ratio as a function of pH to generate a calibration curve.

-

-

Measurement of Unknown Intra-liposomal pH:

-

Resuspend the HPTS-loaded liposomes in the experimental solution.

-

Measure the fluorescence intensity ratio (I₄₅₀/I₄₀₅) as described above.

-

Determine the intra-liposomal pH by interpolating the measured ratio on the calibration curve.

-

Intracellular pH Measurement using Pyranine

This protocol outlines the general steps for measuring intracellular pH (pHi) using pyranine. The dye can be loaded into cells through various methods, such as microinjection or scrape-loading, as it is generally membrane-impermeant.

Materials:

-

Cultured cells on coverslips

-

Pyranine (HPTS) solution

-

Loading buffer (e.g., PBS)

-

Calibration buffers (high K⁺ buffers of varying pH containing a protonophore like nigericin)

-

Fluorescence microscope equipped with appropriate filters for ratiometric imaging

-

Image analysis software

Procedure:

-

Cell Preparation:

-

Culture cells to an appropriate confluency on glass coverslips suitable for microscopy.

-

-

Dye Loading:

-

Scrape-loading: Gently scrape the cells in the presence of a pyranine solution. The mechanical disruption temporarily permeabilizes the cell membrane, allowing the dye to enter.

-

Microinjection: Directly inject the pyranine solution into the cytoplasm of individual cells using a microneedle.

-

-

Cell Incubation and Washing:

-

After loading, incubate the cells for a short period to allow for recovery and for the dye to distribute evenly in the cytoplasm.

-

Gently wash the cells with fresh culture medium or buffer to remove any extracellular dye.

-

-

In Situ pH Calibration:

-

Expose the dye-loaded cells to a series of high K⁺ calibration buffers of known pH (e.g., ranging from 6.0 to 8.0). These buffers should also contain a protonophore such as nigericin, which equilibrates the intracellular and extracellular pH.

-

Acquire fluorescence images at the two excitation wavelengths (~405 nm and ~450 nm) for each calibration buffer.

-

Select regions of interest (ROIs) within the cytoplasm of the cells and calculate the average fluorescence intensity ratio (I₄₅₀/I₄₀₅) for each pH.

-

Plot the fluorescence ratio versus pH to generate an in situ calibration curve.

-

-

Intracellular pH Measurement:

-

Place the dye-loaded cells in the experimental medium.

-

Acquire fluorescence images at the two excitation wavelengths.

-

Calculate the fluorescence ratio for the cells under experimental conditions.

-

Determine the pHi by comparing the measured ratio to the in situ calibration curve.

-

PTSA as a Fluorescent Tracer in Industrial Water Systems

PTSA is widely used as a tracer in industrial water systems, such as cooling towers, to monitor and control the concentration of water treatment chemicals. Its high fluorescence allows for sensitive and real-time detection.

Materials:

-

Water treatment chemical formulation containing a known concentration of PTSA.

-

In-line or handheld fluorometer calibrated for PTSA detection.

-

The industrial water system (e.g., cooling tower).

Procedure:

-

System Dosing:

-

The water treatment chemical, pre-mixed with a specific concentration of PTSA, is dosed into the water system according to the operational requirements.

-

-

Fluorescence Measurement:

-

An in-line fluorometer continuously measures the fluorescence of the circulating water. Alternatively, a handheld fluorometer can be used for periodic measurements.

-

The fluorometer is set to the excitation and emission wavelengths specific for PTSA.

-

-

Concentration Correlation:

-

The measured fluorescence intensity is directly proportional to the concentration of PTSA in the water.

-

Since the ratio of PTSA to the active chemical in the formulation is known, the concentration of the treatment chemical can be calculated from the PTSA concentration.

-

-

Automated Control (for in-line systems):

-

The output from the in-line fluorometer can be fed into a control system.

-

This system can then automatically adjust the dosing pump for the water treatment chemical to maintain the desired concentration, optimizing performance and reducing chemical waste.

-

Data Interpretation and Considerations

-

Environmental Sensitivity: The pKa of HPTS can be influenced by the ionic strength and composition of the medium. Therefore, it is crucial to perform calibrations under conditions that closely mimic the experimental environment.

-

Photostability: While generally photostable, prolonged exposure to high-intensity excitation light can lead to photobleaching. It is advisable to use the lowest possible excitation intensity and exposure times.

-

Interference: In complex biological or environmental samples, other fluorescent molecules may interfere with the measurement. Background fluorescence should always be assessed and corrected for if necessary. In industrial water systems, high turbidity or the presence of other fluorescent compounds (e.g., oils) can interfere with PTSA measurements.[4]

Conclusion

This compound and its tetrasodium salt are powerful fluorescent tools for researchers and industrial professionals. Their ratiometric pH-sensing capabilities provide a robust method for quantitative pH measurements in a variety of systems, from artificial liposomes to the cytoplasm of living cells. Furthermore, its properties as a fluorescent tracer enable precise monitoring and control in industrial applications. By following the detailed protocols and considering the potential challenges outlined in this guide, users can effectively harness the capabilities of this versatile molecule for their specific research and development needs.

References

- 1. Simultaneous pH Measurement in Endocytic and Cytosolic Compartments in Living Cells using Confocal Microscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Dual Use of the Pyranine (HPTS) Fluorescent Probe: A Ground-State pH Indicator and an Excited-State Proton Transfer Probe - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Fluorescent Tracing in Cooling Water Systems | White Paper | Pyxis Lab® [pyxis-lab.com]

An In-depth Technical Guide to p-Toluenesulfonic Acid (PTSA) in Chemical Research

For Researchers, Scientists, and Drug Development Professionals

p-Toluenesulfonic acid (PTSA), also known as tosylic acid (TsOH), is a strong organic acid that has become an indispensable tool in modern chemical research and industrial synthesis.[1] Exhibiting strong acidity comparable to mineral acids like sulfuric acid, PTSA offers the significant advantage of being a conveniently handleable, non-oxidizing solid.[2][3][4] This guide provides a comprehensive overview of its applications, supported by quantitative data, detailed experimental protocols, and visualizations of key chemical processes.

Core Properties and Advantages

PTSA is a white, crystalline solid, often available as a monohydrate (TsOH·H₂O), which is highly soluble in polar solvents such as water, alcohols, and ethers.[2][5] Its solid nature simplifies weighing and handling compared to corrosive liquid acids.[6][7] A key advantage of PTSA is its non-oxidizing character, which prevents unwanted side reactions that can occur with strong mineral acids like nitric or sulfuric acid.[3][4] This property makes it particularly suitable for reactions involving sensitive functional groups.

Applications in Chemical Synthesis

PTSA is a versatile catalyst for a wide array of organic transformations, including:

-

Esterification: Catalyzing the formation of esters from carboxylic acids and alcohols.[2][6][8]

-

Acetalization: Protecting aldehyde and ketone functionalities.[2][6][8]

-

Alkylation and Acylation: Facilitating Friedel-Crafts and related reactions.[6]

-

Dehydration: Promoting the elimination of water.[6]

-

Polymerization: Acting as a catalyst in polymerization processes.[1][9]

In the pharmaceutical industry, PTSA serves as both a crucial catalyst and an intermediate in the synthesis of active pharmaceutical ingredients (APIs), including antibiotics like doxycycline (B596269).[9][10]

Quantitative Data on PTSA-Catalyzed Reactions

The efficiency of PTSA as a catalyst is demonstrated in various reactions. The following tables summarize quantitative data from selected studies.

Table 1: PTSA-Catalyzed Synthesis of α-Ketoacetals [11]

| Substrate (Ketone) | Alcohol | Temperature (°C) | Time (h) | Yield (%) |

| Acetophenone | Ethanol | 40-60 | 5-12 | 85 |

| 4-Methylacetophenone | Ethanol | 40-60 | 5-12 | 88 |

| 4-Methoxyacetophenone | Ethanol | 40-60 | 5-12 | 90 |

| 4-Chloroacetophenone | Methanol | 40-60 | 5-12 | 82 |

| Propiophenone | Ethanol | 40-60 | 5-12 | 78 |

Table 2: PTSA-Catalyzed Esterification for Biodiesel Production [7]

| Reactants | Molar Ratio (Methanol:Oleic Acid) | Catalyst Loading (wt%) | Temperature (°C) | Time (h) | Conversion (%) |

| Oleic Acid, Methanol | 12:1 | 8 | 70 | 2 | 91.3 |

Table 3: Protection of Ethyl Acetoacetate [12]

| Reactants | Catalyst | Solvent | Reaction Time (h) | Yield (%) | Purity (%) |

| Ethyl Acetoacetate, Ethylene (B1197577) Glycol | p-Toluenesulfonic acid | Toluene (B28343) | 1 | 53.1 | 92.05 |

Experimental Protocols

Detailed methodologies for key experiments involving PTSA are provided below.

Protocol 1: Synthesis of α-Ketoacetals[11]

This protocol describes a general procedure for the synthesis of α-ketoacetals from aryl methyl ketones and aliphatic alcohols.

Materials:

-

Aromatic ketone (1.0 mmol)

-

Selenium dioxide (SeO₂) (77 mg, 0.7 mmol, 0.7 equiv)

-

p-Toluenesulfonic acid (PTSA) (190 mg, 1.0 mmol, 1.0 equiv)

-

Alcohol (e.g., ethanol) (1 mL)

-

Ethyl acetate (B1210297)

-

Concentrated sodium bicarbonate solution

-

Brine

Procedure:

-

Combine the aromatic ketone, selenium dioxide, PTSA, and alcohol in a round-bottom flask.

-

Stir the mixture at a temperature between 40–60 °C for 5–12 hours.

-

Observe the formation of a thick precipitate of elemental selenium.

-

Filter the reaction mixture to remove the selenium precipitate.

-

Wash the precipitate with ethyl acetate (2 x 10 mL).

-

Combine the filtrate and washes and transfer to a separatory funnel.

-

Wash the organic layer with concentrated sodium bicarbonate solution (2 x 10 mL).

-

Wash the organic layer with brine (2 x 10 mL).

-

Dry the organic layer over anhydrous sodium sulfate (B86663), filter, and concentrate under reduced pressure to obtain the crude α-ketoacetal.

-

Purify the product by column chromatography if necessary.

Protocol 2: Protection of a Ketone using Ethylene Glycol (Acetalization)[12]

This protocol details the protection of the ketone in ethyl acetoacetate.

Materials:

-

Ethyl acetoacetate

-

Ethylene glycol

-

p-Toluenesulfonic acid (catalytic amount)

-

Toluene

-

Cold sodium hydroxide (B78521) solution

-

Deionized water

Equipment:

-

Dean-Stark apparatus

-

Reflux condenser

-

Separatory funnel

Procedure:

-

To a round-bottom flask equipped with a Dean-Stark apparatus and reflux condenser, add toluene, ethyl acetoacetate, ethylene glycol, and a catalytic amount of p-toluenesulfonic acid.

-

Heat the mixture to reflux for 1 hour, collecting the water byproduct in the Dean-Stark trap.

-

After cooling to room temperature, transfer the reaction mixture to a separatory funnel.

-

Wash the organic layer with cold sodium hydroxide solution.

-

Wash the organic layer with deionized water.

-

Dry the organic layer over an appropriate drying agent (e.g., anhydrous MgSO₄ or Na₂SO₄).

-

Filter and remove the solvent by rotary evaporation to yield the protected product.

Protocol 3: Azeotropic Removal of Water from PTSA Monohydrate[6]

This procedure is used to obtain anhydrous PTSA, which may be required for moisture-sensitive reactions.

Materials:

-

p-Toluenesulfonic acid monohydrate (PTSA·H₂O)

-

Toluene

Equipment:

-

Rotary evaporator or Dean-Stark apparatus

Procedure:

-

Dissolve the PTSA·H₂O in a minimal amount of toluene in a round-bottom flask.

-

Using a Rotary Evaporator: Heat the flask in a water bath at 50-55 °C and apply vacuum to remove the toluene-water azeotrope. Continue until a dry, crystalline solid is obtained.

-

Using a Dean-Stark Apparatus: Reflux the toluene solution, allowing the water to be collected in the trap. Continue refluxing until no more water is collected.

-

The resulting anhydrous PTSA can be used directly or stored in a desiccator.

Protocol 4: General Workup Procedure for PTSA-Catalyzed Reactions

A typical workup procedure aims to quench the reaction, remove the acid catalyst and any aqueous impurities, and isolate the desired product.

Procedure:

-

Quenching: Cool the reaction mixture to room temperature. If the product is not water-sensitive, slowly add a saturated aqueous solution of a weak base, such as sodium bicarbonate (NaHCO₃), to neutralize the PTSA catalyst. Be cautious as CO₂ evolution may cause foaming.

-

Extraction: Transfer the mixture to a separatory funnel. If the reaction was run in a water-miscible solvent, add an immiscible organic solvent (e.g., ethyl acetate, dichloromethane) to extract the product. Add water or brine to facilitate layer separation.

-

Washing: Separate the organic layer. Wash it sequentially with:

-

Saturated aqueous NaHCO₃ solution (to remove any remaining acid).

-

Water.

-

Brine (to remove the bulk of dissolved water).

-

-

Drying: Dry the organic layer over an anhydrous drying agent like magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).[4]

-

Isolation: Filter to remove the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purification: Purify the crude product as needed, typically by column chromatography, distillation, or recrystallization.

Visualizations of Chemical Processes

The following diagrams, generated using the DOT language, illustrate a plausible mechanism for PTSA-catalyzed esterification and a general experimental workflow.

Caption: Plausible mechanism of PTSA-catalyzed esterification.

Caption: General experimental workflow for a PTSA-catalyzed reaction.

References

- 1. researchgate.net [researchgate.net]

- 2. taylorandfrancis.com [taylorandfrancis.com]

- 3. researchgate.net [researchgate.net]

- 4. m.youtube.com [m.youtube.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. Esterification catalyzed by an efficient solid acid synthesized from PTSA and UiO-66(Zr) for biodiesel production - Faraday Discussions (RSC Publishing) [pubs.rsc.org]

- 8. HU198173B - Process for producing doxycycline - Google Patents [patents.google.com]

- 9. researchgate.net [researchgate.net]

- 10. nbinno.com [nbinno.com]

- 11. PTSA-Catalyzed Reaction of Alkyl/Aryl Methyl Ketones with Aliphatic Alcohols in the Presence of Selenium Dioxide: A Protocol for the Generation of an α-Ketoacetals Library - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Protecting the Ketone: Preparation of Ethyl Acetoacetate Ethylene Ketal and Its Relevance to Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

The Hydrophilic Nature of 1,3,6,8-Pyrenetetrasulfonic Acid: A Technical Guide to its Water Solubility

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the water solubility of 1,3,6,8-pyrenetetrasulfonic acid and its corresponding salts. This fluorescent probe, widely recognized for its utility in various scientific domains, possesses a unique solubility profile that is critical for its application in experimental and developmental settings. This document collates quantitative solubility data, details relevant experimental protocols, and presents logical workflows for its synthesis and application.

Core Topic: Water Solubility of this compound

This compound, in both its acidic and salt forms, is characterized by its exceptional solubility in aqueous solutions. This high degree of solubility is primarily attributed to the presence of four hydrophilic sulfonate (-SO₃H) groups attached to the hydrophobic pyrene (B120774) core. These groups readily ionize in water, leading to strong ion-dipole interactions with water molecules and facilitating the dissolution of the compound. The tetrasodium (B8768297) salt of this compound, often referred to as PTSA or pyranine (B1669890), is particularly noted for its high water solubility.[][2]

Quantitative Solubility Data

The following table summarizes the available quantitative data on the water solubility of this compound and its salts.

| Compound Form | Solvent | Temperature | Solubility |

| This compound | Water | 20°C | ~494 g/L[3] |

| This compound tetrasodium salt (Pyranine) | Water | 20°C | 156 g/L[4] |

| This compound (sodium salt hydrate) | PBS (pH 7.2) | Not Specified | ~10 mg/mL[5] |

| This compound (sodium salt hydrate) | DMSO | Not Specified | ~0.5 mg/mL[5] |

The compound exhibits poor solubility in most organic solvents.[3][6] For instance, its solubility in dimethyl sulfoxide (B87167) (DMSO) is significantly lower than in water.[3][5]

Experimental Protocols

Detailed experimental protocols for determining the maximum water solubility of this compound are not extensively described in the readily available literature. However, protocols for the preparation of aqueous solutions and its synthesis provide practical insights into its handling and dissolution characteristics.

Preparation of an Aqueous Solution of this compound Tetrasodium Salt (PTSA)

This protocol is based on methodologies used in agricultural spray tracer studies where a defined concentration of PTSA in water is required.[7]

Materials:

-

This compound tetrasodium salt (PTSA) powder

-

Distilled water

-

Magnetic stirrer and stir bar

-

Volumetric flask

-

Analytical balance

Procedure:

-

Accurately weigh the desired amount of PTSA powder using an analytical balance.

-

Transfer the weighed PTSA powder into a volumetric flask of the appropriate size.

-

Add a portion of distilled water to the flask, approximately half of the final desired volume.

-

Place a magnetic stir bar in the flask and place the flask on a magnetic stirrer.

-

Stir the solution until the PTSA powder is completely dissolved. The high solubility of PTSA means this should occur readily at room temperature.

-

Once dissolved, add distilled water to the flask until the meniscus reaches the calibration mark.

-

Cap the flask and invert it several times to ensure a homogenous solution. For example, a 0.6 mg/mL solution can be prepared by dissolving 0.03 g of PTSA in distilled water to a final volume of 50 mL.[7]

Synthesis of this compound Tetrasodium Salt

A facile, one-step sulfonation reaction has been reported for the synthesis of PTSA.[8] An alternative method is also described in the patent literature.[9] The following is a generalized workflow based on these descriptions.

Materials:

-

Pyrene

-

Sulfonating agent (e.g., liquid sulfur trioxide or oleum)

-

Solvent (e.g., dichloroethane)

-

Sodium hydroxide (B78521) solution

-

Ice water

-

Ethanol

Procedure:

-

Dissolve pyrene in a suitable solvent.

-

Introduce the sulfonating agent to initiate the sulfonation reaction, leading to the formation of this compound.

-

Quench the reaction mixture in ice water.

-

Neutralize the resulting this compound solution by dropwise addition of a sodium hydroxide solution until a pH of 7 is achieved.

-

Concentrate the neutralized solution.

-

Precipitate the this compound tetrasodium salt by adding ethanol.

-

Collect the precipitated product.

Visualizations

The following diagrams illustrate key processes related to this compound.

Caption: Generalized workflow for the synthesis of this compound tetrasodium salt.

Caption: Logical workflow for the application of PTSA as a fluorescent tracer.

Applications in Research and Drug Development

The high water solubility and fluorescent properties of this compound and its salts make them valuable tools in various research and development areas.

-

Fluorescent Tracer: It is widely used as a tracer in agricultural sprays to measure deposition and drift due to its high recoverability and stability.[7][10] In biological systems, it can be used for tracking and imaging purposes.[3]

-

pH Indicator: The fluorescence of pyranine is pH-sensitive, making it an excellent indicator for measuring intracellular pH and monitoring pH changes in real-time.[3][11][12]

-

Drug Delivery: Its properties are relevant in the formation of stable water-in-oil-in-water emulsions, which are systems of interest for drug delivery applications.[3]

-

Biochemical Assays: It can serve as a substrate for lipase (B570770) enzymes, enabling the study of their activity.[3]

-

Anti-Counterfeiting: Its fluorescent characteristics are utilized in the formulation of invisible inks and security printing applications.[8][13]

References

- 2. Suzhou Health Chemicals Co., Ltd.-PTSA Sodium Salt; Tetrasodium 1,3,6,8-pyrenetetrasulfonate [healthchems.com]

- 3. Buy this compound | 6528-53-6 [smolecule.com]

- 4. kochcolor.com [kochcolor.com]

- 5. cdn.caymanchem.com [cdn.caymanchem.com]

- 6. chembk.com [chembk.com]

- 7. ars.usda.gov [ars.usda.gov]

- 8. A facile synthesis of 1,3,6,8-pyrenesulfonic acid tetrasodium salt as a hydrosoluble fluorescent ink for anti-counterfeiting applications - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 9. CN104788349A - Preparation method of fluorescent tracer this compound tetrasodium salt - Google Patents [patents.google.com]

- 10. Evaluation of 1, 3, 6, 8-Pyrene Tetra Sulfonic Acid Tetra Sodium Salt (PTSA) as an Agricultural Spray Tracer Dye [elibrary.asabe.org]

- 11. Pyranine [bionity.com]

- 12. Pyranine - Wikipedia [en.wikipedia.org]

- 13. Preparation of 1, 3, 6, 8-Pyrenesulfonic Acid Tetrasodium Salt Dye-Doped Silica Nanoparticles and Their Application in Water-Based Anti-Counterfeit Ink - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the pH Sensitivity of 1,3,6,8-Pyrenetetrasulfonic Acid (Pyranine) Fluorescence

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3,6,8-Pyrenetetrasulfonic acid, commonly known as pyranine (B1669890), is a highly water-soluble, membrane-impermeant fluorescent probe renowned for its sensitivity to pH in the physiological range. Its robust photophysical properties, including a large Stokes shift and the ability for ratiometric measurements, have established it as a vital tool in various research and development fields, particularly in cell biology, biochemistry, and drug delivery. This technical guide provides an in-depth exploration of the core principles and practical applications of pyranine's pH-dependent fluorescence.

Pyranine's utility as a pH indicator stems from the existence of two distinct, pH-dependent forms: the protonated (acidic) form and the deprotonated (basic) form, each with unique excitation spectra.[1] This allows for ratiometric fluorescence measurements, a technique that enhances accuracy by minimizing the influence of variables such as probe concentration and instrumental fluctuations.[2] The ground-state pKa of pyranine is approximately 7.3, making it an ideal candidate for monitoring pH changes within the physiological range of 5.5 to 8.5.[3][4][5]

Core Principles: The Photophysics of pH Sensing

The pH-sensing mechanism of pyranine is rooted in an elegant photophysical process known as Excited-State Proton Transfer (ESPT). In its ground state, the equilibrium between the protonated (ROH) and deprotonated (RO⁻) forms is dictated by the surrounding pH. Upon excitation, the pKa of pyranine dramatically drops from ~7.4 in the ground state to ~0.4 in the excited state, making it a much stronger acid.[6]

This significant change in acidity facilitates the rapid transfer of a proton from the excited protonated form (ROH) to a nearby proton acceptor, typically water molecules.[7] This process is incredibly fast, with a lifetime of about 110 picoseconds.[3][7] Consequently, regardless of whether the initial excitation targets the protonated or deprotonated form, the resulting emission predominantly originates from the excited deprotonated form (RO⁻), peaking at approximately 510 nm.[3][7]

The key to its use as a pH indicator lies in the excitation spectrum. The protonated form has an excitation maximum around 405 nm, while the deprotonated form's excitation maximum is near 450-460 nm.[1][3] By monitoring the ratio of fluorescence intensity at these two excitation wavelengths while measuring the emission at 510 nm, one can accurately determine the pH of the surrounding environment.[2]

Caption: The photophysical mechanism of pyranine's pH-dependent fluorescence.

Quantitative Data Summary

The following tables summarize the key quantitative parameters of this compound's fluorescence properties.

| Parameter | Value | Reference |

| Chemical Formula | C₁₆H₁₀O₁₂S₄ | [8] |

| Molecular Weight | 522.5 g/mol | [8] |

| Ground State pKa | ~7.2 - 7.4 | [3][4][6][9] |

| Excited State pKa* | ~0.4 | [6] |

| Usable pH Range | 5.5 - 8.5 | [3][7] |

| Spectral Property | Wavelength (nm) | Reference |

| Excitation Max (Protonated) | ~405 | [1][10] |

| Excitation Max (Deprotonated) | ~450 - 465 | [1][2][10][11] |

| Emission Maximum | ~510 | [2][3] |

Experimental Protocols

Preparation of Pyranine Stock Solution

A standard stock solution of pyranine is essential for consistent and reproducible results.

Materials:

-

This compound tetrasodium (B8768297) salt (Pyranine)

-

High-purity water (e.g., Milli-Q or equivalent)

-

Analytical balance

-

Volumetric flask

-

Micro-pipettes

Procedure:

-

Accurately weigh a desired amount of pyranine powder using an analytical balance.

-

Dissolve the powder in a small volume of high-purity water in a volumetric flask.

-

Once fully dissolved, bring the solution to the final desired volume with high-purity water. A typical stock concentration is 1-10 mM.

-

Store the stock solution protected from light at 4°C. For long-term storage, aliquoting and freezing at -20°C is recommended.

In Vitro pH Calibration Curve

An accurate pH calibration curve is critical for translating fluorescence ratios into pH values. It is recommended to perform this calibration under conditions that mimic the experimental environment as closely as possible, as factors like ionic strength can influence the pKa of pyranine.[3][4]

Materials:

-

Pyranine stock solution

-

A series of buffers covering the desired pH range (e.g., pH 5.0 to 9.0 in 0.5 pH unit increments). Common buffers include MES, HEPES, and TAPS.

-

Fluorometer capable of dual-wavelength excitation and emission scanning

-

Cuvettes

-

Calibrated pH meter

Procedure:

-

Prepare a series of calibration standards by diluting the pyranine stock solution to a final concentration (e.g., 1-10 µM) in each of the pH buffers.

-

For each calibration standard, measure the fluorescence emission spectrum at 510 nm using excitation wavelengths of 405 nm and 450 nm.

-

Record the fluorescence intensity at 510 nm for both excitation wavelengths for each pH standard.

-

Calculate the ratio of the fluorescence intensities (Intensity at Ex 450 nm / Intensity at Ex 405 nm).

-

Plot the calculated ratio as a function of the measured pH of each buffer.

-

Fit the data to a sigmoidal curve (e.g., the Henderson-Hasselbalch equation) to generate the calibration curve.

Caption: A generalized workflow for determining pH using pyranine fluorescence.

Measuring pH in Liposomes or Vesicles

Pyranine's membrane impermeability makes it an excellent probe for measuring the internal pH of liposomes and other vesicles, which is particularly relevant in drug delivery research.[3][9]

Materials:

-

Lipid mixture for vesicle formation

-

Pyranine stock solution

-

Buffer for vesicle hydration and external solution

-

Size-exclusion chromatography column (e.g., Sephadex G-50) or dialysis system

-

Fluorometer

Procedure:

-

Prepare a thin lipid film by evaporating the organic solvent from a lipid solution.

-

Hydrate the lipid film with a buffer containing a known concentration of pyranine (e.g., 1-5 mM) to encapsulate the probe.

-

To remove unencapsulated pyranine, pass the liposome (B1194612) suspension through a size-exclusion chromatography column equilibrated with the desired external buffer. Alternatively, dialyze the suspension against a large volume of the external buffer.

-

The resulting liposome suspension will contain pyranine only in the internal aqueous phase.

-

Measure the fluorescence ratio as described in the in vitro calibration protocol.

-

To create an in situ calibration curve, the internal and external pH can be equilibrated using a protonophore (e.g., nigericin) in the presence of K⁺, and then the external pH can be titrated.

Applications in Drug Development

The pH-sensitive fluorescence of pyranine offers valuable insights in various stages of drug development:

-

Drug Delivery Systems: Pyranine can be encapsulated within pH-sensitive liposomes or nanoparticles to monitor the release of therapeutic agents in response to pH changes, such as those encountered in the endo-lysosomal pathway or the tumor microenvironment.[7]

-

Cellular Uptake and Trafficking: By labeling endocytic vesicles with pyranine, researchers can track the pH changes that occur as a drug carrier is internalized and trafficked through the cell, providing crucial information on its intracellular fate.[12]

-

Enzyme Activity Assays: The activity of enzymes that produce or consume protons can be monitored by observing the resulting pH changes in the local environment using pyranine.[13]

Conclusion

This compound is a powerful and versatile fluorescent probe for the ratiometric measurement of pH in aqueous environments. Its well-characterized photophysical properties, physiological pKa, and membrane impermeability make it an indispensable tool for researchers, scientists, and drug development professionals. By following standardized experimental protocols and understanding the underlying principles of its pH-dependent fluorescence, pyranine can provide accurate and reliable data to advance a wide range of scientific investigations.

References

- 1. researchgate.net [researchgate.net]

- 2. medchemexpress.com [medchemexpress.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pH determination by pyranine: medium-related artifacts and their correction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Highly Sensitive Fluorescent pH Microsensors Based on the Ratiometric Dye Pyranine Immobilized on Silica Microparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The Dual Use of the Pyranine (HPTS) Fluorescent Probe: A Ground-State pH Indicator and an Excited-State Proton Transfer Probe - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The Dual Use of the Pyranine (HPTS) Fluorescent Probe: A Ground-State pH Indicator and an Excited-State Proton Transfer Probe - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Buy this compound | 6528-53-6 [smolecule.com]

- 9. Pyranine as a sensitive pH probe for liposome interiors and surfaces. pH gradients across phospholipid vesicles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. pnas.org [pnas.org]

- 13. researchgate.net [researchgate.net]

Temperature Stability of PTSA Fluorescent Tracer: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the temperature stability of the fluorescent tracer 1,3,6,8-Pyrenetetrasulfonic acid tetrasodium (B8768297) salt (PTSA). PTSA is a widely used tracer in various industrial and research applications due to its high fluorescence quantum yield, water solubility, and chemical stability.[1][2] Understanding its behavior at elevated temperatures is crucial for the accurate interpretation of data in applications such as industrial water treatment monitoring, geothermal reservoir tracing, and as a potential tracer in pharmaceutical manufacturing and drug delivery systems.[2][3][4]

Overview of PTSA Thermal Stability

PTSA is generally considered to be a thermally stable fluorescent tracer.[1][3] Its fluorescence is reported to be relatively insensitive to temperature changes, with a low temperature coefficient of 0.00126 / °C.[5][6] This inherent stability makes it suitable for real-time analysis in closed-loop systems where temperature fluctuations can occur.[1][3]

Studies in simulated geothermal reservoirs have demonstrated the exceptional resilience of polyaromatic sulfonates, including pyranine (B1669890) (a close structural analog of PTSA), at temperatures as high as 300°C.[4] However, it is important to note that the stability of PTSA can be influenced by other environmental factors, particularly pH. At elevated temperatures, PTSA can undergo hydrolysis, especially under high pH conditions.[7]